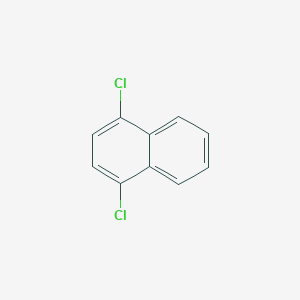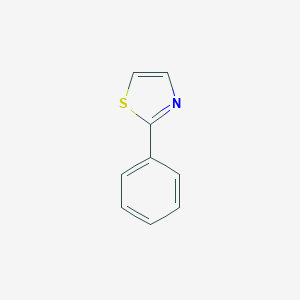
2-Methyloctadecyl paf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-O-methyl-PAF C-18 is synthesized by introducing a methyl group at the sn-2 position of the glycerol backbone through an ether linkage. The synthesis involves the following steps:
Starting Material: The synthesis begins with 1-O-octadecyl-sn-glycero-3-phosphocholine.
Methylation: The hydroxyl group at the sn-2 position is methylated using methyl iodide in the presence of a base such as sodium hydride.
Purification: The product is purified using chromatographic techniques to obtain pure 2-O-methyl-PAF C-18.
Industrial Production Methods: Industrial production of 2-O-methyl-PAF C-18 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-O-methyl-PAF C-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methyl group at the sn-2 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of 2-O-methyl-PAF C-18.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-methyl-PAF C-18 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids and their interactions with other molecules.
Biology: The compound is used to investigate the role of platelet-activating factors in cellular processes such as inflammation and immune responses.
Medicine: Research on 2-O-methyl-PAF C-18 has shown its potential in inhibiting tumor cell invasiveness and modulating immune responses, making it a candidate for therapeutic applications
Mechanism of Action
2-O-methyl-PAF C-18 exerts its effects by interacting with the platelet-activating factor receptor (PAFR). Upon binding to PAFR, it activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers further activate protein kinase C (PKC) and other downstream effectors, resulting in various cellular responses such as inflammation and immune modulation .
Comparison with Similar Compounds
Platelet-activating factor C-16: Another analog with a shorter carbon chain at the sn-1 position.
Hexanolamino PAF C-16: Contains an additional 4-carbon atoms chain attached to the terminal amino group.
Pyrrolidino PAF: Features a 5-member lactam ring attached to the glycerol backbone.
Uniqueness of 2-O-methyl-PAF C-18:
- The presence of a methyl group at the sn-2 position makes 2-O-methyl-PAF C-18 unique, as it influences the compound’s biological activity and interactions with cellular receptors.
- Compared to other analogs, 2-O-methyl-PAF C-18 has shown distinct effects on plasma membrane fluidity and tumor cell invasiveness .
Properties
CAS No. |
138852-22-9 |
|---|---|
Molecular Formula |
C29H60NO7P |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
InChI Key |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonyms |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


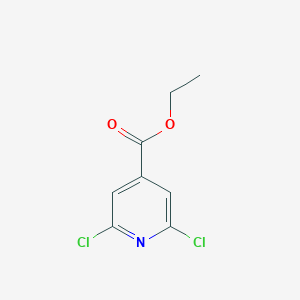

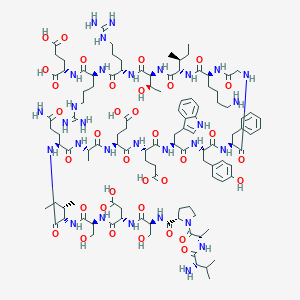
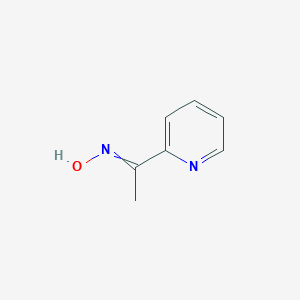
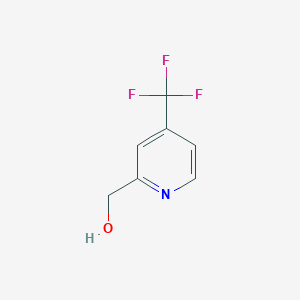
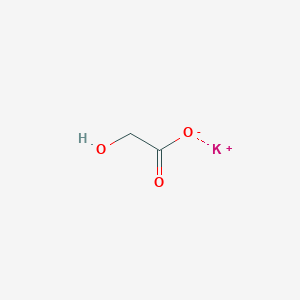
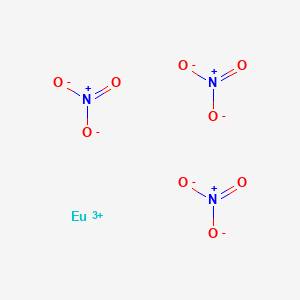
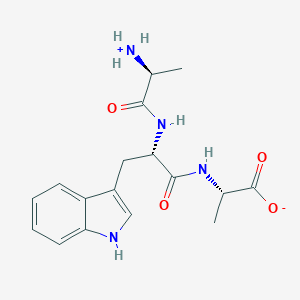
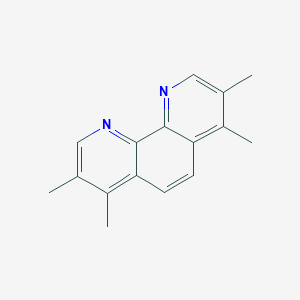
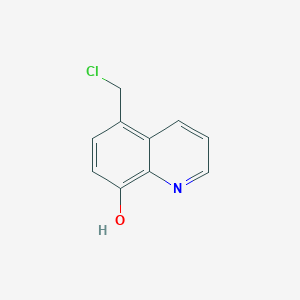
![3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one](/img/structure/B155282.png)
